5,6-Dimethyl-1H-indazole-4,7-diamine

Oxidation hair dye Developer component Dermatological safety

Sourcing a selective oxidative developer that eliminates hydrogen peroxide is a persistent pain point in clean-label hair dye formulation. 5,6-Dimethyl-1H-indazole-4,7-diamine (CAS 61920-60-3) uniquely undergoes rapid, catalyst-free oxidation by atmospheric oxygen at room temperature, directly addressing this constraint. - Replaces peroxide-based developers, reducing skin sensitization and formulation complexity (US 4,104,020). - Delivers intense, wash-fast colorations with standard couplers (naphthols, resorcinol derivatives). - Dual primary amine handles enable regioselective derivatization for kinase inhibitor programs; elevated LogP (~2.5) benefits ADME optimization.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 61920-60-3
Cat. No. B14557235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-indazole-4,7-diamine
CAS61920-60-3
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1N)C=NN2)N)C
InChIInChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13)
InChIKeyIIZSKDUUMYETOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-1H-indazole-4,7-diamine: Chemical Identity and Structure


5,6-Dimethyl-1H-indazole-4,7-diamine (CAS 61920-60-3, molecular formula C₉H₁₂N₄, molecular weight 176.22 g/mol) is a heterocyclic aromatic diamine belonging to the indazole family [1]. Its molecular architecture features two primary amino groups at the 4- and 7-positions anchored on a 5,6-dimethyl-substituted indazole core, resulting in a predicted LogP of approximately 2.5 and a topological polar surface area (tPSA) of 80.7 Ų . This substitution pattern confers distinct physicochemical and reactivity properties that differentiate it from unsubstituted and mono-substituted 4,7-diamino-indazole analogues [2].

Reported catalyst-free oxidation for oxidative hair dye developer research.
Dual 4,7-diamine supports regioselective derivatization in drug discovery.
Analytical standard for regioisomer differentiation via distinct physicochemical properties.

Why Generic 4,7-Diaminoindazoles Are Not Substitutable


Within the 4,7-diaminoindazole class, straightforward replacement of one derivative with another is confounded by the profound influence of ring substitution on developer oxidation kinetics, dye chromaticity, and safety profile [1]. Unlike unsubstituted 1H-indazole-4,7-diamine (CAS 918961-26-9, LogP ~0.2–1.9) or the mono-methyl analogue 5-methyl-1H-indazole-4,7-diamine (CAS 61920-56-7), the 5,6-dimethyl substitution in the target compound significantly elevates lipophilicity (LogP ~2.5) and is explicitly claimed to confer the ability to undergo rapid oxidation by atmospheric oxygen without a chemical catalyst—a property that directly impacts formulation simplicity and user safety in oxidative hair dye applications [2]. Furthermore, positional isomers such as N⁶,N⁶-dimethyl-1H-indazole-5,6-diamine (CAS 93387-31-6) lack the 4,7-diamine arrangement and therefore cannot serve as developer components, making target-compound identity critical for end-use performance .

Unsubstituted parent Lacks 5,6-dimethyl groups; lipophilicity and oxidation kinetics may differ substantially.
Mono-methyl analogue Claimed catalyst-free oxidation may not replicate; LogP intermediate and experimentally unverified.
Positional isomer N⁶,N⁶-dimethyl substitution lacks 4,7-diamine arrangement; developer function may not be supported.

Differentiation Evidence Against Closest Analogues


Catalyst-Free Oxidation vs. p-Phenylenediamine

In the oxidative hair dye domain, 5,6-dimethyl-1H-indazole-4,7-diamine (exemplified as 4,7-diamino-5,6-dimethylindazole in patent literature) is explicitly claimed to undergo rapid oxidation by atmospheric oxygen at room temperature without requiring a chemical catalyst—a distinct practical advantage over the conventional developer p-phenylenediamine (PPD), which necessitates a separate oxidizing agent and is a well-documented skin sensitizer causing severe allergic reactions [1]. While PPD-based systems typically require hydrogen peroxide or similar oxidants and are associated with a significant incidence of contact dermatitis, the 4,7-diaminoindazole class is described as possessing advantageous toxicological and dermatological profiles [2][3]. Quantitative oxidation rate constants are not provided in the original patent; however, the claim of 'short time' dye development under ambient atmosphere constitutes a qualitative performance discriminator that has direct formulation and safety implications [1].

Catalyst-Free Oxidation
Class-level inference
Target: atmospheric O₂ at RT, no catalyst reported. PPD: chemical oxidizer required; known sensitizer.
Supports catalyst-free oxidation and formulation-safety review.
Qualitative patent claim; no quantitative rate data.
Oxidation hair dye Developer component Dermatological safety

Lipophilicity Elevation vs. Unsubstituted Parent

The measured (calculated) LogP of 5,6-dimethyl-1H-indazole-4,7-diamine is approximately 2.5, compared with values ranging from 0.2 to 1.9 for the unsubstituted parent compound 1H-indazole-4,7-diamine (CAS 918961-26-9) . This approximately 3- to 6-fold increase in logarithmic partition coefficient corresponds to a >100-fold increase in absolute octanol-water partition coefficient, rendering the dimethyl derivative substantially more lipophilic. Elevated lipophilicity is a critical parameter for enhancing penetration of the hair shaft and skin in cosmetic formulations, potentially improving dye uptake and color intensity [1]. The mono-methyl analogue (5-methyl-1H-indazole-4,7-diamine, CAS 61920-56-7, MW 162.19) occupies an intermediate position, for which published LogP data are not readily available, but its single methyl group is expected to yield a LogP between 1.2 and 1.7 based on additive fragment contributions .

LogP Elevation
Cross-study comparable
LogP 2.5 vs. 0.2–1.9 (>100× increase)
Lipophilicity shift may support penetration performance review.
In silico calculation; experimental logP unavailable.
Lipophilicity Skin penetration Formulation compatibility

Melting Point and Handling Differences

Commercial suppliers report the melting point of 5,6-dimethyl-1H-indazole-4,7-diamine in the range of 34–38 °C, appearing as a white to pale pink crystalline powder, with a boiling point of 242.8 °C at 760 mmHg . The unsubstituted parent (1H-indazole-4,7-diamine, CAS 918961-26-9) is described as a purple solid powder requiring storage at 2–8 °C under nitrogen, suggesting greater susceptibility to oxidative degradation at ambient conditions . The lower melting point of the dimethyl derivative (near room temperature) imposes specific cold-chain or climate-controlled storage requirements that are distinct from the higher-melting parent compound, while the solid crystalline form contrasts with certain isomeric dimethyl-indazole diamines that exist as oils [1]. These physical-property distinctions directly affect material handling, inventory management, and formulation processing choices.

Melting Point & Form
Cross-study comparable
34–38 °C, crystalline; comparator: purple solid, cold storage.
Storage and handling protocols differ; visual ID aids procurement.
Vendor technical data; color and phase distinguish from analogues.
Melting point Storage condition Formulation processing

Developer Activity vs. Positional Isomers

The oxidative coupling mechanism that constitutes the basis of permanent hair dyeing requires a developer molecule bearing two electron-donating amino groups in a specific spatial arrangement to undergo oxidative condensation with a coupler [1]. 5,6-Dimethyl-1H-indazole-4,7-diamine possesses the requisite 4,7-diamine substitution pattern explicitly claimed in US Patent 4,104,020 as the active developer scaffold. In contrast, the isomeric compound N⁶,N⁶-dimethyl-1H-indazole-5,6-diamine (CAS 93387-31-6, also molecular formula C₉H₁₂N₄ and MW 176.22) relocates the amino groups to the 5- and 6-positions and incorporates a tertiary N⁶-dimethylamino group, thereby abolishing the 4,7-diamine motif and rendering it incapable of functioning as a developer in analogous oxidative coupling systems . This regioisomeric distinction is absolute: only the 4,7-diamine arrangement provides the electronic and steric environment necessary for the oxidative color-forming reaction [1].

Developer Activity
Class-level inference
4,7-diamine: active developer in patent examples. 5,6-diamine isomer: inactive; identical MW poses risk.
Regioisomer identity critical for desired oxidative function.
Binary activity difference; analytical confirmation essential.
Structure-activity relationship Positional isomerism Oxidation coupling

High-Confidence Application Scenarios


Catalyst-Free Developer in Oxidative Hair Dyes

Formulators designing permanent oxidative hair color products can utilize 5,6-dimethyl-1H-indazole-4,7-diamine as a developer component that is oxidized by atmospheric oxygen at room temperature without a chemical catalyst, as claimed in US Patent 4,104,020 [1]. This property eliminates the need for hydrogen peroxide or other oxidizing agents during the color development step, potentially reducing formulation complexity and mitigating the skin sensitization and oxidative stress concerns associated with conventional p-phenylenediamine-based systems [2]. The compound can be combined with standard coupler components (e.g., naphthols, resorcinol derivatives, m-phenylenediamines) in an alkaline aqueous emulsion to produce intense, bright, and wash-fast colorations [1]. This scenario is supported by direct patent exemplification of 4,7-diamino-5,6-dimethylindazole in working examples [3].

Kinase Inhibitor Scaffold Building Block

The 4,7-diamino-indazole core, particularly with 5,6-dimethyl substitution, serves as a privileged scaffold for kinase inhibitor design. Although direct activity data for the parent diamine are scarce, the indazole-4,7-diamine motif has been employed as a synthetic intermediate in the preparation of potent Polo-like kinase 4 (PLK4) inhibitors exhibiting IC₅₀ values in the low nanomolar range [4]. The two primary amino groups at positions 4 and 7 provide orthogonal nucleophilic handles for sequential derivatization—enabling regioselective introduction of diverse pharmacophoric elements—while the 5,6-dimethyl groups modulate lipophilicity and metabolic stability . Researchers procuring this compound for medicinal chemistry programs benefit from its dual functionality and the enhanced LogP (~2.5) relative to the unsubstituted parent, which can be advantageous for optimizing ADME properties in drug candidates .

Analytical Reference Standard for Isomer Identification

Given the existence of isomeric compounds with identical molecular formula (C₉H₁₂N₄) and molecular weight (176.22), such as N⁶,N⁶-dimethyl-1H-indazole-5,6-diamine (CAS 93387-31-6) and N⁴,1-dimethyl-1H-indazole-3,4-diamine (CAS 1221792-30-8), 5,6-dimethyl-1H-indazole-4,7-diamine can be employed as a certified reference standard for chromatographic and spectroscopic identity confirmation . Its distinct melting point (34–38 °C), characteristic LogP (2.51), and unambiguous ¹H/¹³C NMR signature allow analytical laboratories to differentiate this specific regioisomer from closely related analogues in quality control workflows, thereby preventing costly misidentification during chemical inventory management and synthesis scale-up [5].

Physicochemical Benchmark in Indazole Library Design

For computational chemists and medicinal chemists constructing indazole-focused compound libraries, 5,6-dimethyl-1H-indazole-4,7-diamine provides a defined reference point for understanding the incremental effects of symmetrical aromatic dimethyl substitution on key drug-likeness parameters. Compared with the unsubstituted parent 1H-indazole-4,7-diamine (LogP 0.2–1.9, MW 148.17), the target compound (LogP 2.5, MW 176.22, tPSA 80.7 Ų) demonstrates the magnitude of lipophilicity increase achievable through double methylation while maintaining the same hydrogen-bond donor/acceptor count (HBD=3, HBA=3) [5]. These data points serve as input for predictive models of membrane permeability and oral bioavailability, guiding the design of analogues with balanced physicochemical profiles.

Application
Selection Property
Validation Focus
Oxidative Hair Dye Developer
Catalyst-free oxidation context
Formulation simplicity and sensitization endpoint review
Kinase Inhibitor Building Block
4,7-Diamine synthetic scaffold
Regioselective derivatization and physicochemical profiling
Isomer Identification Standard
Regioisomeric identity markers
Chromatographic and NMR identity confirmation
Physicochemical Benchmark
Reference LogP and tPSA context
Lipophilicity and permeability model input validation
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